Arabinose-5-phosphate
説明
Structure
3D Structure
特性
分子式 |
C5H13O8P |
|---|---|
分子量 |
232.13 g/mol |
IUPAC名 |
[(2R,3S,4R)-2,3,4,5-tetrahydroxypentyl] dihydrogen phosphate |
InChI |
InChI=1S/C5H13O8P/c6-1-3(7)5(9)4(8)2-13-14(10,11)12/h3-9H,1-2H2,(H2,10,11,12)/t3-,4-,5+/m1/s1 |
InChIキー |
VJDOAZKNBQCAGE-WDCZJNDASA-N |
異性体SMILES |
C([C@H]([C@@H]([C@@H](COP(=O)(O)O)O)O)O)O |
正規SMILES |
C(C(C(C(COP(=O)(O)O)O)O)O)O |
製品の起源 |
United States |
Central Metabolic Pathways Involving Arabinose 5 Phosphate
The Pentose (B10789219) Phosphate (B84403) Pathway (PPP) and Arabinose-5-Phosphate Interconversion
The Pentose Phosphate Pathway (PPP) is a fundamental metabolic route that runs parallel to glycolysis. wikipedia.orgwikipedia.org It is responsible for generating key molecules for biosynthesis and cellular protection. The PPP is divided into two main branches: the oxidative and the non-oxidative phase. wikipedia.orgcreative-proteomics.com this compound is primarily associated with the non-oxidative branch, a series of reversible reactions that interconvert various sugar phosphates. nih.gov
Integration and Flux Control within the Non-Oxidative Branch of the Pentose Phosphate Pathway
The non-oxidative phase of the PPP is a flexible and dynamic network of reactions that allows for the interconversion of pentose phosphates and their connection to glycolytic intermediates. nih.govlibretexts.org this compound can be reversibly converted to other pentose-5-phosphates, such as ribose-5-phosphate (B1218738) and ribulose-5-phosphate. wikipedia.orgresearchgate.net This interconversion is catalyzed by enzymes like this compound isomerase. wikipedia.orgasm.org
The flux of metabolites through the non-oxidative PPP is tightly controlled by the cell's metabolic needs. nih.gov For instance, this compound can act as an inhibitor of transaldolase, a key enzyme in this pathway. researchgate.netresearchgate.net This inhibition can influence the direction and rate of carbon flow, diverting intermediates towards other metabolic fates as required.
Role in the Generation of NADPH and Pentoses from Glucose-6-Phosphate
The primary functions of the Pentose Phosphate Pathway are the production of NADPH and the synthesis of pentose sugars, both of which are vital for cellular processes. wikipedia.orglibretexts.org The oxidative phase of the PPP is the main generator of NADPH, a crucial reducing agent for anabolic reactions and for protecting cells against oxidative stress. wikipedia.orgcreative-proteomics.comnih.gov This phase converts glucose-6-phosphate into ribulose-5-phosphate, with the concomitant production of NADPH. wikipedia.orgmdpi.com
The ribulose-5-phosphate produced can then enter the non-oxidative phase, where it is converted to other pentoses, including ribose-5-phosphate, a precursor for nucleotide synthesis. wikipedia.orgcreative-proteomics.com While this compound is not a direct product of the oxidative branch, its interconversion with other pentose phosphates within the non-oxidative branch is integral to maintaining the pool of five-carbon sugars necessary for various biosynthetic pathways. researchgate.net The flexibility of the non-oxidative PPP allows the cell to balance the production of NADPH and pentoses according to its immediate requirements. mdpi.com
Specific Intermediates and Their Fates in PPP Crosstalk
The non-oxidative PPP is a hub for the interconversion of various sugar phosphates, creating a dynamic network that intersects with other major metabolic pathways. Key intermediates in this crosstalk include:
Ribulose-5-phosphate: A product of the oxidative PPP, it can be isomerized to ribose-5-phosphate or epimerized to xylulose-5-phosphate. libretexts.org
Ribose-5-phosphate: A precursor for nucleotide and nucleic acid synthesis. wikipedia.org
Xylulose-5-phosphate: Along with ribose-5-phosphate, it is a substrate for transketolase. libretexts.org
Sedoheptulose-7-phosphate and Erythrose-4-phosphate: These are key intermediates in the carbon-shuffling reactions catalyzed by transketolase and transaldolase, linking the PPP with the synthesis of aromatic amino acids. wikipedia.orgresearchgate.net
Fructose-6-phosphate (B1210287) and Glyceraldehyde-3-phosphate: These are intermediates of glycolysis and can be produced from pentose phosphates in the non-oxidative PPP, or vice versa, depending on the cell's metabolic state. wikipedia.orglibretexts.org
This compound's role as an inhibitor of transaldolase and ribose-5-phosphate isomerase can influence the levels of these intermediates, thereby affecting the metabolic flux between the PPP and other connected pathways. researchgate.net
Links to Glycolysis and the Calvin Cycle
The Pentose Phosphate Pathway is intricately linked to both glycolysis and the Calvin cycle. The non-oxidative branch of the PPP and glycolysis share the intermediates fructose-6-phosphate and glyceraldehyde-3-phosphate, allowing for a reversible flow of carbon between the two pathways. wikipedia.orgnih.gov This connection enables the cell to divert glucose metabolites into the PPP for NADPH and pentose production or to channel excess pentoses back into glycolysis for energy generation.
The Calvin cycle, the primary pathway for carbon fixation in photosynthetic organisms, shares several enzymes and intermediates with the non-oxidative PPP. nih.govwikipedia.org Both pathways involve the interconversion of sugar phosphates. mdpi.com However, the direction of flux is generally opposite: the PPP is typically catabolic, breaking down pentoses, while the Calvin cycle is anabolic, synthesizing them. mdpi.com The presence of this compound can interfere with the Calvin cycle through the inhibition of key enzymes like ribose-5-phosphate isomerase and transaldolase. researchgate.netnih.gov
This compound in Nucleotide and Nucleic Acid Biosynthesis
While not a direct precursor, this compound plays an indirect role in the synthesis of nucleotides and nucleic acids through its connection to the central pool of pentose phosphates.
Contribution to the Ribose 5-Phosphate Pool for De Novo Nucleic Acid Synthesis
This compound (A5P) is metabolically linked to the pentose phosphate pathway (PPP), a crucial pathway for generating precursors for nucleotide biosynthesis. mdpi.comresearchgate.net A5P's contribution to the synthesis of nucleic acids stems from its conversion into Ribose-5-phosphate (R5P), a direct precursor for phosphoribosyl pyrophosphate (PRPP). nih.govwikipedia.org The enzyme D-arabinose-5-phosphate isomerase (API) catalyzes the reversible isomerization of A5P to D-ribulose-5-phosphate (Ru5P). asm.orgresearchgate.netexpasy.orgresearchgate.net Ru5P is a central intermediate in the PPP. mdpi.comwikipedia.org
Following its formation from A5P, Ru5P is then converted to R5P by the enzyme ribose-5-phosphate isomerase. wikipedia.orgembopress.org R5P is a critical building block for both purine (B94841) and pyrimidine (B1678525) nucleotides, which are the monomeric units of RNA and DNA. wikipedia.org Studies have shown that labeled A5P can be incorporated into nucleic acids in tumor cells, which occurs through its interconversion with Ru5P and subsequently R5P, feeding into the PRPP pool. nih.gov This metabolic connection highlights the role of A5P in supporting the de novo synthesis of nucleic acids by replenishing the R5P pool. nih.gov
The 3-Deoxy-D-manno-octulosonic Acid (Kdo) Biosynthesis Pathway
The biosynthesis of 3-deoxy-D-manno-octulosonic acid (Kdo), a unique eight-carbon sugar, is an essential pathway in most Gram-negative bacteria. rsc.orgasm.org This pathway is critical as Kdo is a fundamental component of the lipopolysaccharide (LPS) that makes up the bacterial outer membrane. ebi.ac.ukwikipedia.org
The biosynthesis of Kdo begins with D-arabinose-5-phosphate (A5P) as the starting substrate. researchgate.netresearchgate.netmdpi.com A5P itself is typically derived from the pentose phosphate pathway intermediate D-ribulose-5-phosphate (Ru5P) through the action of D-arabinose-5-phosphate isomerase (API). asm.orgasm.orgnih.gov In Escherichia coli, for instance, mutants deficient in the enzymes that produce A5P become dependent on an external supply of A5P for survival, underscoring its role as the essential precursor for Kdo synthesis. mdpi.compnas.org The subsequent step in the pathway is the condensation of A5P with phosphoenolpyruvate (B93156) (PEP). researchgate.netresearchgate.net
The conversion of this compound into Kdo and its activated form, CMP-Kdo, involves a conserved four-step enzymatic pathway. researchgate.netnih.govnih.gov
Isomerization to A5P : The pathway initiates with the reversible isomerization of D-ribulose-5-phosphate (Ru5P) into D-arabinose-5-phosphate (A5P), catalyzed by D-arabinose-5-phosphate isomerase (API), also known as KdsD or GutQ in E. coli. researchgate.netresearchgate.netnih.gov
Synthesis of Kdo-8-Phosphate : Kdo-8-phosphate synthase (KdsA) catalyzes the condensation of A5P and phosphoenolpyruvate (PEP) to form 3-deoxy-D-manno-octulosonate-8-phosphate (Kdo-8-P). researchgate.netresearchgate.net
Hydrolysis to Kdo : Kdo-8-phosphate phosphatase (KdsC) then hydrolyzes Kdo-8-P to release Kdo and inorganic phosphate. researchgate.netnih.gov
Activation to CMP-Kdo : Finally, CMP-Kdo synthetase (KdsB) activates Kdo by transferring a cytidine (B196190) monophosphate (CMP) group from cytidine triphosphate (CTP), forming CMP-Kdo. researchgate.netnih.govebi.ac.uk This activated sugar is the substrate used for incorporation into the lipopolysaccharide. asm.orgnih.gov
Table 1: Enzymes of the Kdo Biosynthesis Pathway
| Step | Enzyme Name | Gene Name (E. coli) | Reaction Catalyzed |
|---|---|---|---|
| 1 | D-arabinose-5-phosphate isomerase | KdsD / GutQ | D-ribulose-5-phosphate ⇌ D-arabinose-5-phosphate |
| 2 | Kdo-8-phosphate synthase | KdsA | D-arabinose-5-phosphate + PEP → Kdo-8-phosphate + Pi |
| 3 | Kdo-8-phosphate phosphatase | KdsC | Kdo-8-phosphate + H₂O → Kdo + Pi |
| 4 | CMP-Kdo synthetase | KdsB | Kdo + CTP → CMP-Kdo + PPi |
Data sourced from multiple references. researchgate.netresearchgate.netresearchgate.netnih.gov
Kdo is a critical and essential component for the viability and structural integrity of most Gram-negative bacteria. rsc.orgwikipedia.org It serves as the linker molecule between the lipid A anchor and the outer core oligosaccharide of the lipopolysaccharide (LPS). nih.govocl-journal.org The inner core of the LPS is highly conserved and typically contains Kdo and heptose residues. wikipedia.orgnih.govroyalsocietypublishing.org
The minimal LPS structure required to sustain the growth and viability of bacteria like E. coli is Kdo₂-lipid A, which consists of two Kdo residues attached to lipid A. nih.govmicrobiologyresearch.orgnih.gov This structure is fundamental for establishing a functional outer membrane, which acts as a permeability barrier protecting the bacteria from harmful substances like antibiotics and detergents. microbiologyresearch.orgnih.gov The negative charges from phosphate groups on lipid A and carboxylic groups on Kdo residues contribute to the rigidity of the cell wall through cationic cross-linking. rsc.org The absence or disruption of Kdo biosynthesis leads to the formation of incomplete LPS molecules, compromising the outer membrane and often resulting in cell death. rsc.orgresearchgate.net This makes the Kdo biosynthetic pathway a significant target for the development of new antibiotics. rsc.orgnih.gov
Sequential Enzymatic Steps Leading to Kdo Formation from this compound
This compound Contribution to Lipopolysaccharide (LPS) and Capsule Biosynthesis
Through its conversion to Kdo, this compound is fundamental to the biosynthesis of the lipopolysaccharide (LPS), a major component of the outer membrane in Gram-negative bacteria. researchgate.netresearchgate.net
This compound is not directly integrated into the LPS structure. Instead, its contribution is mediated entirely through its role as the essential precursor for Kdo synthesis. researchgate.netresearchgate.netrcsb.org The Kdo molecule, formed from the pathway that begins with this compound, is a highly conserved and critical component of the inner core of LPS. nih.govocl-journal.orgiucr.org
The biosynthesis of LPS begins with the synthesis of the Kdo₂-lipid A moiety on the cytoplasmic side of the inner membrane. microbiologyresearch.orgocl-journal.org The enzyme Kdo transferase (WaaA) catalyzes the sequential transfer of two Kdo residues from the activated sugar donor, CMP-Kdo, to the lipid A precursor. researchgate.netresearchgate.net This Kdo₂-lipid A structure forms the foundational part of the LPS molecule. nih.govmicrobiologyresearch.org The inner Kdo residue then serves as the attachment point for the rest of the core oligosaccharide, which is subsequently built upon it. microbiologyresearch.orgocl-journal.org Therefore, the integration of this compound into the LPS inner core is an indirect but absolutely essential process, occurring via its transformation into the Kdo residues that form the bridge between lipid A and the polysaccharide portions of the LPS molecule. ocl-journal.orgiucr.org
Role in the Formation of Group 2 K-Antigen Capsules
In many Gram-negative bacteria, such as certain strains of Escherichia coli, this compound is a crucial precursor for the biosynthesis of the outer core of lipopolysaccharide (LPS) and the formation of Group 2 K-antigen capsules. researchgate.netnih.govresearchgate.net These capsules are protective outer layers that contribute to the bacterium's ability to evade the host immune system. oup.com
The synthesis of these capsules requires the sugar 3-deoxy-D-manno-octulosonic acid (Kdo). asm.org The biosynthetic pathway for Kdo begins with the formation of this compound from D-ribulose-5-phosphate, a reaction catalyzed by the enzyme this compound isomerase (API). nih.govmdpi.com In E. coli strains that produce Group 2 K-antigens, a specific API, known as KpsF, is responsible for producing the A5P needed for Kdo synthesis within the K-antigen biosynthetic machinery. asm.orguniprot.orgmybiosource.com The gene encoding KpsF is located within the kps gene cluster, which also contains other genes essential for capsule synthesis. asm.org The involvement of A5P in the formation of these protective capsules highlights its importance for bacterial survival and pathogenesis. researchgate.netnih.govresearchgate.net
Table 1: Key Enzymes and Genes in Group 2 K-Antigen Capsule Formation Involving this compound
| Enzyme/Protein | Gene | Function in Capsule Formation | Organism Example |
| This compound isomerase | kpsF | Catalyzes the formation of this compound, a precursor for Kdo biosynthesis required for the capsule. asm.orguniprot.orgmybiosource.com | Escherichia coli |
| CMP-Kdo synthetase homolog | kpsU | Involved in the Kdo biosynthetic pathway, which is essential for capsule assembly. asm.org | Escherichia coli |
Interconnection with Broader Cellular Metabolism
This compound's role extends beyond capsule formation, connecting to various aspects of cellular metabolism, including energy production, biosynthesis, and regulatory processes.
Indirect Contribution to Fatty Acid Synthesis via NADPH Production
While not a direct participant, this compound metabolism is linked to the production of NADPH, a critical reducing agent for fatty acid synthesis. karger.comsci-hub.se The pentose phosphate pathway (PPP) is a major source of NADPH in the cell. karger.comnih.gov The oxidative phase of the PPP converts glucose-6-phosphate to ribulose-5-phosphate, generating two molecules of NADPH. karger.com Ribulose-5-phosphate can then be converted to this compound. nih.gov The NADPH produced is essential for the reductive biosynthesis of fatty acids. karger.comfrontiersin.org Therefore, the metabolic flux through the pathway that produces this compound is inherently linked to the cell's capacity for fatty acid synthesis by supplying the necessary reducing power in the form of NADPH. karger.com
Involvement in Arabinan (B1173331) Biosynthesis Pathways
In certain bacteria, particularly mycobacteria, arabinose is a major component of the cell wall in the form of arabinan, a polymer of arabinose. nih.gov While the precise biosynthetic pathway of arabinan can vary, studies have shown that the carbon skeleton of arabinose is derived from the pentose phosphate pathway. nih.gov However, research in mycobacteria suggests that the conversion of pentose phosphate pathway intermediates to arabinose does not proceed through the direct isomerization of ribulose-5-phosphate to this compound as seen in other bacteria. nih.govresearchgate.net Instead, a more complex pathway involving phosphoribosyl pyrophosphate (PRPP) is utilized. researchgate.net In other organisms, arabinan synthetase can use D-arabinose to form arabinan. biosynth.com
Links to Regulation of D-Glucitol Uptake
In Escherichia coli, there is a fascinating regulatory link between this compound and the metabolism of D-glucitol (sorbitol). nih.govnih.govresearchgate.net The gut operon in E. coli encodes the proteins necessary for the uptake and metabolism of D-glucitol. asm.org One of the genes in this operon, gutQ, encodes an this compound isomerase. asm.orgasm.org While GutQ can produce A5P for lipopolysaccharide synthesis, its presence in the glucitol operon suggests a regulatory role. asm.org It is proposed that this compound itself may act as a regulatory molecule, influencing the expression of the gut operon. asm.org This indicates a sophisticated level of metabolic cross-talk, where an intermediate in one pathway can regulate the activity of another.
Enzymology of Arabinose 5 Phosphate Metabolism
Arabinose-5-Phosphate Isomerases (APIs): Catalysis and Diversity
This compound isomerases (APIs) are a class of enzymes that play a crucial role in the metabolism of this compound. They catalyze the reversible isomerization of D-ribulose-5-phosphate (Ru5P) to D-arabinose-5-phosphate (A5P). nih.govresearchgate.net This reaction is the first step in the biosynthesis of 3-deoxy-D-manno-octulosonate (Kdo), an essential component of the lipopolysaccharide (LPS) in Gram-negative bacteria. nih.govasm.org
Mechanistic Insights into D-Ribulose-5-Phosphate to D-Arabinose-5-Phosphate Interconversion
The isomerization of D-ribulose-5-phosphate to D-arabinose-5-phosphate catalyzed by APIs is a reversible 1,2-keto/aldol isomerization. nih.gov This reaction involves the transfer of a proton between the C1 and C2 atoms of the sugar phosphate (B84403). While the detailed mechanism is still under investigation, it is proposed to proceed through a cis-enediolate intermediate. Structural studies and site-directed mutagenesis have identified several key amino acid residues that are likely involved in catalysis. For instance, in E. coli D-arabinose-5-phosphate isomerase, a histidine residue (H88) located at the active site is thought to be a catalytic residue. researchgate.netrcsb.org Further studies on the Bacteroides fragilis API (bfAPI) suggest that two histidine residues, His79 and His186, from adjacent monomers in the tetrameric structure, play important catalytic roles. nih.gov It has also been suggested that the enzyme may bind the furanose form of A5P, implying that catalysis of ring opening could be a key part of the enzymatic reaction. researchgate.net
Structural Characterization of API Domains: Sugar Isomerase (SIS) and Cystathionine Beta-Synthase (CBS) Domains
Many this compound isomerases, such as KdsD, GutQ, and KpsF from E. coli, are multi-domain proteins. asm.orgasm.org They are typically composed of a Sugar Isomerase (SIS) domain and a tandem pair of Cystathionine Beta-Synthase (CBS) domains. researchgate.netresearchgate.netasm.org
The SIS domain is the catalytic core of the enzyme, responsible for the isomerization reaction. researchgate.netasm.org This domain is common to many phosphosugar isomerases. ebi.ac.uk The crystal structure of the SIS domain from a catalytic mutant of E. coli D-arabinose-5-phosphate isomerase has been resolved, providing insights into the active site architecture. rcsb.org
The function of the CBS domains in APIs is not yet fully understood. asm.org In other proteins, CBS domains are known to be involved in the regulation of enzyme activity. nih.gov It is speculated that they may have a similar regulatory role in the multi-domain APIs. escholarship.org Interestingly, some APIs, like c3406 from E. coli CFT073 and the API from Bacteroides fragilis (Q5LIW1), consist of only a single SIS domain and lack the CBS domains. nih.govasm.orgasm.org The ability of these single-domain APIs to function underscores the catalytic role of the SIS domain and deepens the mystery surrounding the precise function of the CBS domains. asm.org
Substrate Specificity and Kinetic Parameters (K_m, k_cat, K_eq) of API Isozymes
This compound isomerases exhibit specificity for their substrates, D-arabinose-5-phosphate and D-ribulose-5-phosphate. For example, the K-antigen-specific API from E. coli CFT073, KpsF, is specific for A5P and Ru5P. nih.gov Similarly, CtAPI from Clostridium tetani was found to specifically interconvert D-ribulose-5-phosphate and D-arabinose-5-phosphate, showing no activity with other tested sugars and sugar phosphates. asm.org
The kinetic parameters of API isozymes have been characterized in several studies. These parameters, including the Michaelis constant (K_m) and the catalytic rate constant (k_cat), provide insights into the efficiency of these enzymes. The equilibrium constant (K_eq) for the reaction indicates the relative concentrations of substrate and product at equilibrium.
| Enzyme | Organism | Substrate | K_m (mM) | k_cat (s⁻¹) | k_cat/K_m (M⁻¹s⁻¹) | pH Optimum |
|---|---|---|---|---|---|---|
| KdsD | E. coli K-12 | A5P | 0.61 | - | - | 8.4 |
| KdsD | E. coli K-12 | Ru5P | 0.35 | - | - | 8.5 |
| GutQ | E. coli K-12 | A5P | 1.2 | - | - | 8.25 |
| GutQ | E. coli K-12 | Ru5P | 0.64 | - | - | 8.25 |
| KpsF | E. coli CFT073 | A5P | 0.57 | 15 | - | 7.8 |
| KpsF | E. coli CFT073 | Ru5P | 0.3 | 19 | - | 7.8 |
| c3406 | E. coli CFT073 | A5P | - | - | - | 6.6 |
| c3406 | E. coli CFT073 | Ru5P | - | - | - | 6.6 |
| CtAPI | C. tetani | A5P | - | - | 5.4 x 10⁴ | 6.0-8.0 |
| CtAPI | C. tetani | Ru5P | - | - | 1.3 x 10⁴ | 6.0-8.0 |
Data sourced from multiple studies. asm.orgnih.govasm.orguniprot.orguniprot.orgnih.gov Note: Some values for k_cat were not available in the cited literature.
Comparative Analysis of API Paralogs Across Bacterial Species
Several bacterial species, particularly Gram-negative bacteria like Escherichia coli, possess multiple paralogous copies of API genes. researchgate.netresearchgate.net In E. coli, these include KdsD, GutQ, KpsF, and c3406. researchgate.net
E. coli :
KdsD : Encoded by the kdsD gene (formerly yrbH), this API is involved in the biosynthesis of Kdo for lipopolysaccharide (LPS) formation. nih.govasm.org However, it is not essential for this process and can be replaced by GutQ. uniprot.org
GutQ : Found in the glucitol (sorbitol) operon, GutQ also functions as an API. nih.govnih.gov While its exact role in glucitol metabolism is unclear, it can sustain LPS synthesis in the absence of KdsD. nih.govnih.gov It is suggested that the A5P produced by GutQ might act as a regulatory molecule for the gut operon. nih.govuniprot.orgnih.gov
KpsF : This API is found in E. coli strains that produce group 2 K-antigen capsules and is responsible for synthesizing the Kdo required for this capsule. nih.govasm.orgnih.gov
c3406 : Identified in the uropathogenic E. coli strain CFT073, this unique API consists of only a single SIS domain. asm.orgnih.gov It has a lower catalytic efficiency compared to the other E. coli paralogs and a distinct, lower optimal pH. asm.orgnih.gov
Clostridium tetani :
CtAPI : This Gram-positive bacterium possesses a single-domain API, designated CtAPI. asm.org It shares structural similarities with c3406 from E. coli and is a functional API both in vitro and in vivo. asm.org
Bacteroides fragilis :
Q5LIW1 : This anaerobic Gram-negative bacterium has a single-domain API (UniProt ID Q5LIW1) that is essential for its LPS biosynthesis. nih.govnih.gov This enzyme is subject to feedback inhibition by CMP-Kdo, the final product of the Kdo biosynthetic pathway. nih.govnih.gov
Interactions of this compound with Key Metabolic Enzymes
Beyond its role as a substrate for APIs, this compound can also interact with and modulate the activity of other enzymes in central metabolism.
Inhibition of Transaldolase by this compound: Structural and Mechanistic Basis
Transaldolase is a key enzyme in the non-oxidative phase of the pentose (B10789219) phosphate pathway. researchgate.netoup.com It is inhibited by this compound. researchgate.netoup.comnih.gov A5P is structurally similar to the transaldolase substrate fructose-6-phosphate (B1210287) (F6P), being an aldopentose version of the ketohexose F6P. researchgate.netnih.gov
The mechanism of inhibition involves the formation of a covalent Schiff base between A5P and a lysine (B10760008) residue (Lys135 in Francisella tularensis transaldolase) in the active site of the enzyme, similar to how the substrate F6P binds. researchgate.netnih.gov However, a key difference is that the binding of A5P fails to displace an ordered water molecule from the active site. researchgate.netnih.gov The retention of this water molecule leads to conformational changes at the A5P-protein linkage that appear to hinder the subsequent steps of the reaction, effectively trapping the enzyme in an inhibited state. researchgate.netnih.gov This results in a competitive, reversible-covalent inhibition of transaldolase. researchgate.net
Inhibition of Ribose-5-Phosphate (B1218738) Isomerase by this compound
Ribose-5-phosphate isomerase (RpiA) is a vital enzyme in the pentose phosphate pathway, catalyzing the reversible isomerization of ribose-5-phosphate to ribulose-5-phosphate. uniprot.org However, its activity can be hindered by this compound, which acts as an inhibitor. uniprot.orgresearchgate.net
Research on Escherichia coli RpiA has provided detailed insights into this inhibition. The structure of E. coli RpiA in a complex with the inhibitor this compound has been determined at high resolution. nih.gov This structural analysis revealed that this compound binds in the active site of the enzyme, specifically in a groove surrounded by highly conserved amino acid residues. nih.gov The binding of this inhibitor induces a conformational change in the enzyme, shifting the active sites of both subunits to a "closed" form. nih.gov
Similarly, studies on RpiA from Vibrio vulnificus YJ106 have shown that this compound binds to the enzyme in a closed form. researchgate.netrcsb.org Interestingly, the binding mode of this compound in the Vibrio vulnificus enzyme differs from that of the substrate, ribose-5-phosphate. The sugar ring of this compound is positioned inside the binding pocket, while its phosphate group is located outside, interacting with water molecules. researchgate.netrcsb.org
The inhibitory constant (Ki) for this compound with E. coli RpiA has been determined to be 2.1 ± 0.9 mM. nih.gov This inhibition of a key enzyme in the pentose phosphate pathway highlights the intricate regulatory mechanisms within cellular metabolism.
Table 1: Inhibition of Ribose-5-Phosphate Isomerase by this compound
| Enzyme Source | Inhibitor | Key Findings |
| Escherichia coli | This compound | Binds to the active site, inducing a "closed" conformation. nih.gov Ki value of 2.1 ± 0.9 mM. nih.gov |
| Vibrio vulnificus YJ106 | This compound | Binds in a closed form with a distinct orientation compared to the substrate. researchgate.netrcsb.org |
Role as Substrate for Kdo-8-Phosphate Synthase (Kdo8PS)
This compound serves as a crucial substrate for 3-deoxy-D-manno-octulosonate 8-phosphate synthase (Kdo8PS), also known as 2-dehydro-3-deoxyphosphooctonate aldolase (B8822740). nih.govproteopedia.org This enzyme catalyzes the condensation of this compound and phosphoenolpyruvate (B93156) (PEP) to produce 3-deoxy-D-manno-octulosonate 8-phosphate (KDO8P) and inorganic phosphate. nih.govwikipedia.org This reaction is a pivotal step in the biosynthesis of lipopolysaccharide in Gram-negative bacteria. nih.govunam.mx
The reaction mechanism of Kdo8PS has been extensively studied. It involves the cleavage of the C-O bond in phosphoenolpyruvate. unam.mxcapes.gov.br Structural studies of Kdo8PS from E. coli have shown that the enzyme is a homotetramer, with each monomer possessing a (β/α)8 barrel fold. nih.gov The active site is designed to bind both this compound and phosphoenolpyruvate. nih.gov
Kdo8PS has also been identified in higher plants, where it exhibits some substrate ambiguity. researchgate.net For instance, the enzyme from spinach can utilize erythrose 4-phosphate, albeit less efficiently than this compound. researchgate.net The Kdo-8-phosphate synthetase from spinach has a pH optimum of 6.2 and apparent Km values of 270 µM for arabinose 5-phosphate and 35 µM for phosphoenolpyruvate. researchgate.net
In Neisseria meningitidis, Kdo8PS has been cloned and characterized, confirming its activity with D-arabinose-5-phosphate. nih.gov
Table 2: Kinetic Parameters of Kdo-8-Phosphate Synthase
| Enzyme Source | Substrates | Km (this compound) | Km (Phosphoenolpyruvate) | pH Optimum |
| Spinach | This compound, Phosphoenolpyruvate | 270 µM | 35 µM | 6.2 |
Enzymes Involved in L-Arabinose Catabolism Leading to D-Xylulose-5-Phosphate (e.g., AraA, AraB, AraD)
The breakdown of L-arabinose in many bacteria, most notably Escherichia coli, is a well-characterized pathway that ultimately funnels into the pentose phosphate pathway. This conversion to D-xylulose-5-phosphate is accomplished by the sequential action of three enzymes encoded by the araBAD operon. wikipedia.orgjmb.or.kr
L-Arabinose Isomerase (AraA): The first step is the isomerization of L-arabinose to L-ribulose, catalyzed by L-arabinose isomerase (EC 5.3.1.4), the product of the araA gene. wikipedia.orguniprot.orgwikipedia.org This enzyme requires a metal ion, typically Mn2+, for its activity. uniprot.org Besides its primary role, L-arabinose isomerase from some bacteria can also convert D-galactose to D-tagatose, an application of industrial interest. wikipedia.orgmdpi.complos.orgnih.gov
Ribulokinase (AraB): The L-ribulose formed in the first step is then phosphorylated by ribulokinase (EC 2.7.1.16), encoded by the araB gene. wikipedia.orguniprot.orgnih.gov This enzyme catalyzes the transfer of a phosphate group from ATP to L-ribulose, yielding L-ribulose-5-phosphate. uniprot.orgnih.gov Ribulokinase exhibits a degree of substrate diversity, being able to phosphorylate other 2-ketopentose sugars. nih.gov
L-Ribulose-5-Phosphate 4-Epimerase (AraD): The final enzyme in this pathway is L-ribulose-5-phosphate 4-epimerase (EC 5.1.3.4), the product of the araD gene. wikipedia.orgwikipedia.org This enzyme catalyzes the interconversion of L-ribulose-5-phosphate and D-xylulose-5-phosphate. uniprot.orgebi.ac.uk The reaction proceeds through a retroaldol/aldol mechanism involving carbon-carbon bond cleavage. uniprot.org D-xylulose-5-phosphate is an intermediate of the pentose phosphate pathway, thus linking L-arabinose catabolism to central metabolism. wikipedia.orgjmb.or.kr
In contrast, fungal pathways for L-arabinose catabolism are more complex, involving a series of reduction and oxidation steps to convert L-arabinose to D-xylulose, which is then phosphorylated to D-xylulose-5-phosphate. jmb.or.krresearchgate.netnih.govmicrobiologyresearch.org
Table 3: Enzymes of the Bacterial L-Arabinose Catabolic Pathway
| Enzyme (Gene) | EC Number | Reaction Catalyzed |
| L-Arabinose Isomerase (AraA) | 5.3.1.4 | L-arabinose ⇌ L-ribulose wikipedia.orguniprot.org |
| Ribulokinase (AraB) | 2.7.1.16 | L-ribulose + ATP → L-ribulose-5-phosphate + ADP wikipedia.orguniprot.org |
| L-Ribulose-5-Phosphate 4-Epimerase (AraD) | 5.1.3.4 | L-ribulose-5-phosphate ⇌ D-xylulose-5-phosphate wikipedia.orguniprot.org |
Regulation of Arabinose 5 Phosphate Metabolism
Enzymatic Regulation Mechanisms
Direct modulation of enzyme activity provides a rapid means of controlling metabolic flux in response to immediate changes in cellular conditions. Key enzymes in the arabinose-5-phosphate metabolic network are subject to feedback inhibition, allosteric modulation, and regulation by metal ions.
Feedback Inhibition by Pathway End Products (e.g., CMP-Kdo)
A classic example of feedback inhibition is seen in the biosynthesis of 3-deoxy-D-manno-oct-2-ulosonate (Kdo), an essential component of lipopolysaccharides in Gram-negative bacteria. The first enzyme in this pathway, this compound isomerase (API), catalyzes the conversion of D-ribulose-5-phosphate to D-arabinose-5-phosphate. nih.govresearchgate.net The end product of the Kdo biosynthetic pathway, cytidine (B196190) 5'-monophosphate-3-deoxy-D-manno-oct-2-ulosonate (CMP-Kdo), acts as a feedback inhibitor of API. nih.govresearchgate.net
In Bacteroides fragilis, the crystal structure of this compound isomerase revealed that CMP-Kdo binds to the active site, even though it is neither a substrate nor a direct product of the reaction catalyzed by this enzyme. nih.goviucr.org This binding presumably prevents the substrate from accessing the active site, thereby halting the pathway when sufficient end product has been synthesized. nih.gov Studies on a putative single-domain API from B. fragilis (UniProt ID Q5LIW1) confirmed its inhibition by CMP-Kdo, with a reported Ki of 1.91 μM, supporting the role of this molecule in the feedback regulation of lipopolysaccharide biosynthesis. asm.orgasm.org This regulatory mechanism allows the cell to efficiently manage its resources by preventing the overproduction of Kdo.
Allosteric Modulation by this compound (e.g., Transaldolase Inhibition)
This compound (A5P) itself can act as a regulatory molecule, allosterically modulating the activity of other enzymes. A notable example is the inhibition of transaldolase, a key enzyme in the non-oxidative phase of the pentose (B10789219) phosphate (B84403) pathway. researchgate.netoup.com Transaldolase catalyzes the transfer of a three-carbon ketol unit from sedoheptulose-7-phosphate to glyceraldehyde-3-phosphate, producing erythrose-4-phosphate and fructose-6-phosphate (B1210287). wur.nl
Despite its structural similarity to the transaldolase substrate fructose-6-phosphate (F6P), A5P acts as an inhibitor. researchgate.netnih.gov Structural studies of Francisella tularensis transaldolase in complex with A5P have shown that, like F6P, A5P forms a covalent Schiff base with a key lysine (B10760008) residue (Lys135) in the active site. researchgate.netnih.govresearchgate.net However, the binding of A5P does not lead to the displacement of an ordered water molecule in the active site. nih.gov This retention of water forces conformational changes at the A5P-protein linkage that appear to impede the subsequent steps of the catalytic reaction, effectively inhibiting the enzyme. nih.gov This competitive, reversible-covalent inhibition mechanism provides a way to regulate the flow of metabolites through the pentose phosphate pathway. nih.govmdpi.com
Regulation of Enzyme Activity by Metal Ions
The activity of several enzymes involved in arabinose and this compound metabolism is dependent on or modulated by the presence of metal ions. nsf.gov These ions can act as cofactors, stabilizing protein structure or directly participating in the catalytic mechanism.
L-arabinose isomerase, which catalyzes the conversion of L-arabinose to L-ribulose, often requires divalent metal ions for optimal activity. frontiersin.orgacs.org For instance, the L-arabinose isomerase from Bifidobacterium adolescentis shows higher activity in the presence of Mn2+, Fe2+, Zn2+, and Ca2+, with Mn2+ providing the maximum activity. frontiersin.org Conversely, ions like Co2+, Ni2+, and Cu2+ can reduce its activity. frontiersin.org Similarly, L-arabinose isomerase from Klebsiella pneumoniae is enhanced by Mg2+ and Mn2+. researchgate.net The enzyme from Clostridium hylemonae requires Mg2+ as a cofactor. nih.gov However, some L-arabinose isomerases, like the one from Bacillus amyloliquefaciens, are metal-ion independent. mdpi.com
This compound isomerase from Escherichia coli (KdsD) is inhibited by several divalent metal ions, including zinc, nickel, copper, cadmium, and mercury. uniprot.org Another E. coli this compound isomerase (c3406) is inhibited by Zn2+, Cd2+, and Hg2+, but its activity is increased by Mg2+, Ca2+, Ba2+, Mn2+, Fe2+, Co2+, Ni2+, or Cu2+. nih.gov This differential regulation by metal ions suggests a sophisticated level of control over enzyme function in response to the intracellular metallic environment.
Transcriptional and Genetic Control of Arabinose-Related Metabolic Genes
Long-term regulation of arabinose metabolism is achieved at the genetic level through the controlled expression of genes encoding the necessary enzymes and transporters. This is primarily accomplished through the action of regulatory proteins that bind to DNA and either activate or repress transcription in response to the presence of arabinose and other metabolic signals.
The AraC Regulatory Protein and the L-Arabinose Operon
In Escherichia coli, the metabolism of L-arabinose is famously controlled by the L-arabinose operon, also known as the ara or araBAD operon. wikipedia.orglibretexts.org This operon consists of three structural genes, araB, araA, and araD, which encode ribulokinase, L-arabinose isomerase, and L-ribulose-5-phosphate 4-epimerase, respectively. wikipedia.org These enzymes collectively convert L-arabinose into D-xylulose-5-phosphate, an intermediate of the pentose phosphate pathway. oup.com
The expression of the araBAD operon is exquisitely regulated by the AraC protein, which acts as both a repressor and an activator. numberanalytics.comnih.govnumberanalytics.com AraC is a homodimer, with each monomer containing a DNA-binding domain and a dimerization domain that also binds arabinose. nih.gov
In the absence of arabinose , the AraC dimer adopts a conformation that allows it to bind to two separate operator sites, araO₂ and araI₁. wikipedia.org This binding causes the DNA to form a loop, which physically blocks RNA polymerase from accessing the araBAD promoter (PBAD), thereby repressing transcription. numberanalytics.com
In the presence of arabinose , the sugar binds to the AraC protein, inducing a conformational change. numberanalytics.comnumberanalytics.com This new conformation causes the AraC dimer to release the araO₂ site and instead bind to the adjacent araI₁ and araI₂ sites. libretexts.org In this position, AraC acts as an activator, helping to recruit RNA polymerase to the promoter and initiating transcription of the araBAD genes. oup.comnumberanalytics.com
The AraC protein also autoregulates its own expression from the araC gene, typically acting as a repressor to maintain appropriate levels of the regulatory protein. nih.gov
AraR Regulons and Pentose Phosphate Pathway Gene Control in Clostridium Species
In Gram-positive bacteria, such as those of the genus Clostridium, the regulation of arabinose utilization is often controlled by a different regulatory protein, AraR. asm.orgoup.com AraR typically functions as a repressor that, in the absence of arabinose, binds to operator sites in the promoter regions of arabinose metabolic genes, blocking their transcription. oup.com
Comparative genomic studies have revealed that the AraR regulon (the set of genes regulated by AraR) in several Clostridium species, including Clostridium acetobutylicum, is more extensive than initially thought. asm.orgresearchgate.net In addition to controlling the genes for arabinose uptake and catabolism, the AraR regulon in these organisms also extends to genes of the pentose phosphate pathway (PPP), such as those encoding transketolase (tkt), transaldolase (tal), and phosphoketolase (xfp). asm.orgnih.gov
This coordinated control allows Clostridium species to efficiently switch on the entire pathway required for arabinose catabolism when arabinose is available. asm.org Inactivation of the araR gene in C. acetobutylicum has been shown to lead to increased growth rates on xylose, another pentose sugar, highlighting the central role of AraR in controlling pentose metabolism. nih.gov The regulation of PPP genes by AraR ensures that the cell can efficiently process the resulting pentose phosphates, integrating arabinose catabolism with central carbon metabolism. asm.org This regulatory link is crucial for organisms that rely on the breakdown of plant biomass, which is rich in pentose sugars like arabinose and xylose. asm.org
Role of this compound in Upregulation of Specific Operons (e.g., gut operon)
This compound is not merely a metabolic intermediate but also functions as a regulatory molecule, notably in the expression of the D-glucitol (sorbitol) operon, known as the gut operon, in Escherichia coli. nih.govnih.gov This operon encodes the enzymes necessary for the transport and metabolism of D-glucitol. nih.gov
The gut operon includes the gene gutQ, which encodes an this compound isomerase (API). nih.govnih.gov While another API, KdsD, is involved in the biosynthesis of lipopolysaccharide (LPS), GutQ's role appears to be linked to the regulation of its own operon. nih.govuniprot.org Studies have shown that the physiological function of GutQ may be to synthesize A5P, which then acts as a signaling molecule to induce the gut operon. nih.govuniprot.org
Evidence for this regulatory role comes from experiments with E. coli mutants. A conditional mutant unable to synthesize A5P (lacking both gutQ and kdsD genes) was dependent on an external supply of A5P for the upregulation of the gut operon. nih.govnih.gov Increasing the concentration of A5P in the medium led to higher expression of the operon's genes, such as gutD. nih.gov While the precise mechanism by which A5P participates in the induction of the gut operon has not been fully elucidated, it is clear that this sugar phosphate plays a key role in signaling the availability of glucitol-related metabolic pathways. nih.govuniprot.org This suggests a feed-forward regulatory loop where a product of a related pathway is necessary for the expression of the catabolic operon.
Metabolic Crosstalk and Regulatory Interference
The interconnectedness of metabolic pathways means that intermediates of one pathway can influence the activity of another. This compound is a prime example of a metabolite that can interfere with central metabolic cycles, necessitating tight regulatory control.
Interference with Calvin Cycle Operation
This compound can significantly disrupt the Calvin cycle and the interconnected non-oxidative pentose phosphate pathway through the inhibition of key enzymes. plos.orgresearchgate.net This interference is a major reason why organisms with the Calvin cycle have adapted to downregulate A5P synthesis. plos.org The two primary targets of A5P inhibition are:
Ribose-5-phosphate (B1218738) isomerase (RpiA): This enzyme catalyzes the reversible conversion of ribose-5-phosphate (R5P) to ribulose-5-phosphate (Ru5P), a critical step in both the pentose phosphate pathway and the regeneration phase of the Calvin cycle. plos.orguniprot.org this compound is a known inhibitor of RpiA from E. coli. plos.orguniprot.org By inhibiting RpiA, A5P can disrupt the flow of metabolites, affecting the synthesis of nucleotides and the regeneration of RuBP, the CO2 acceptor in the Calvin cycle. plos.org
Transaldolase: This enzyme is crucial for the interconversion of three-, four-, six-, and seven-carbon sugar phosphates in the pentose phosphate pathway, which overlaps with the Calvin cycle. researchgate.netoup.com this compound acts as a potent inhibitor of transaldolase. researchgate.netnih.gov Structural studies on transaldolase from Francisella tularensis have revealed the mechanism of this inhibition. A5P, being structurally similar to the substrate fructose-6-phosphate (F6P), forms a covalent Schiff base with a lysine residue in the enzyme's active site. oup.comnih.gov However, unlike the reaction with F6P, the binding of A5P does not displace a critical water molecule, which leads to conformational changes that prevent the reaction from proceeding, effectively trapping the enzyme in an inhibited state. nih.gov This represents an unusual mechanism of competitive, reversible-covalent regulation. nih.gov
The inhibitory effects of this compound on these enzymes are summarized in the table below.
| Enzyme | Function | Effect of this compound |
| Ribose-5-phosphate isomerase (RpiA) | Interconverts ribose-5-phosphate and ribulose-5-phosphate. | Inhibition |
| Transaldolase | Catalyzes the transfer of a three-carbon dihydroxyacetone group. | Competitive, reversible-covalent inhibition |
Impact on Glucose Metabolism and Cellular Homeostasis
The metabolism of this compound is intrinsically linked to central glucose metabolism, primarily through the pentose phosphate pathway (PPP). The PPP runs in parallel to glycolysis and is vital for producing NADPH for reductive biosynthesis and defeating oxidative stress, as well as generating precursors for nucleotide synthesis. shu.ac.ukuni-salzburg.at
The accumulation of sugar phosphates, including potentially those upstream of the A5P-inhibited steps, can be detrimental to the cell. While not always leading to cell death, the buildup of certain sugar phosphates can cause growth inhibition and disrupt cellular homeostasis. shu.ac.uk The intricate regulation of enzymes like this compound isomerase is therefore essential to prevent the accumulation of inhibitory intermediates and ensure the balanced operation of central metabolic pathways like glycolysis and the pentose phosphate pathway, which are fundamental for energy production and biosynthetic processes. researchgate.netshu.ac.ukmedtigo.com
Arabinose 5 Phosphate in Diverse Biological Systems
Prokaryotic Metabolism of Arabinose-5-Phosphate
This compound (A5P) is a key intermediate in prokaryotic metabolism, primarily recognized for its role in the biosynthesis of 3-deoxy-D-manno-octulosonic acid (Kdo), an essential component of the lipopolysaccharide (LPS) in most Gram-negative bacteria. asm.orgnih.govasm.org The enzyme responsible for the formation of A5P is D-arabinose-5-phosphate isomerase (API), which catalyzes the reversible isomerization of D-ribulose-5-phosphate (Ru5P), a product of the pentose (B10789219) phosphate (B84403) pathway. asm.orgnih.gov
In Gram-negative bacteria, the integrity of the outer membrane is paramount for survival, acting as a barrier against environmental stresses and antimicrobial agents. mdpi.com A5P is a critical precursor for the synthesis of Kdo, a sugar that forms the linker between the lipid A moiety and the core oligosaccharide of LPS. researchgate.netiucr.org The minimal LPS structure required for the viability of many Gram-negative bacteria is Kdo2-lipid A, highlighting the essentiality of the Kdo biosynthetic pathway and, by extension, A5P. asm.orgiucr.org
The role of A5P extends to the production of key virulence factors that contribute to the pathogenicity of Gram-negative bacteria. Its primary contribution is through the synthesis of Kdo, which is indispensable for the proper assembly of LPS. nih.govasm.org A compromised LPS structure can render bacteria more susceptible to antibiotics and less pathogenic. iucr.org
Furthermore, A5P is a precursor for the Kdo found in the group 2 K-antigen capsules of certain Escherichia coli strains, such as the uropathogenic strain CFT073. nih.govtheadl.comnih.gov These capsules are important virulence factors, protecting the bacteria from the host's immune response. stanford.edu In these strains, a specific A5P isomerase, KpsF, is encoded within the kps gene cluster, which is responsible for capsule biosynthesis. asm.orgtheadl.com This enzyme provides the necessary A5P for the synthesis of the Kdo component of the capsule. theadl.comnih.gov In Neisseria meningitidis, Kdo is also required for the expression of its capsular polysaccharide. nih.gov
The table below summarizes the key enzymes involved in the initial stages of Kdo biosynthesis, starting from A5P.
| Enzyme | Gene (E. coli K-12) | Function |
| D-arabinose 5-phosphate isomerase | kdsD, gutQ | Catalyzes the conversion of D-ribulose-5-phosphate to D-arabinose-5-phosphate (A5P). asm.orgresearchgate.net |
| 3-deoxy-D-manno-octulosonate 8-phosphate synthase | kdsA | Catalyzes the condensation of A5P and phosphoenolpyruvate (B93156) to form Kdo-8-phosphate. researchgate.net |
| Kdo-8-phosphate phosphatase | kdsC | Catalyzes the dephosphorylation of Kdo-8-phosphate to Kdo. researchgate.net |
| CMP-Kdo synthetase | kdsB | Activates Kdo by transferring a CMP moiety to form CMP-Kdo. researchgate.net |
Beyond its structural role in the cell envelope, A5P has been implicated in regulatory functions. In E. coli, it is suggested that A5P may act as a regulatory molecule involved in the expression of the gut operon, which is responsible for the uptake and metabolism of the sugar alcohol D-glucitol (sorbitol). asm.orgnih.gov The gut operon contains the gene gutQ, which encodes an A5P isomerase. asm.orgasm.org While the precise mechanism is not fully elucidated, the presence of an API-encoding gene within an operon for hexitol (B1215160) metabolism suggests a link between pentose phosphate metabolism and the regulation of alternative carbon source utilization. asm.orgnih.gov A conditional mutant of E. coli lacking both kdsD and gutQ required exogenous A5P not only for growth but also for the upregulation of the gut operon. asm.org
Many Gram-negative bacteria possess multiple paralogous genes encoding A5P isomerases (APIs), indicating genetic redundancy for this crucial function. nih.govasm.org In E. coli K-12, two API genes, kdsD and gutQ, have been identified. asm.orgmdpi.com While kdsD is considered the primary API for LPS biosynthesis, a knockout of kdsD is not lethal, as gutQ can complement its function to produce sufficient A5P for cell viability. asm.orgnih.gov However, a double knockout of both kdsD and gutQ results in A5P auxotrophy and is lethal without supplementation. asm.orgmdpi.com
Uropathogenic E. coli (UPEC) strains like CFT073 can have up to four distinct API paralogs: KdsD, GutQ, KpsF, and c3406. nih.gov KpsF is specifically associated with the biosynthesis of K-antigen capsules. nih.govtheadl.com This genetic redundancy ensures the production of A5P for different cellular needs and provides a level of robustness to the organism's metabolic network. The ability of one API to complement the function of another has been demonstrated experimentally, where a plasmid encoding a functional copy of gutQ can suppress the A5P-dependent phenotype of a ΔgutQΔkdsD mutant. asm.org
The table below details the different A5P isomerase paralogs found in certain E. coli strains and their primary associated functions.
| A5P Isomerase | Gene | Primary Associated Function | E. coli Strain Example |
| KdsD | kdsD | LPS biosynthesis asm.orgasm.org | K-12, CFT073 |
| GutQ | gutQ | Glucitol operon regulation, LPS biosynthesis asm.orgnih.gov | K-12, CFT073 |
| KpsF | kpsF | Group 2 K-antigen capsule biosynthesis nih.govtheadl.comnih.gov | CFT073 |
| c3406 | c3406 | Physiological function not yet fully determined asm.orgnih.gov | CFT073 |
The presence and function of A5P and its associated enzymes in Gram-positive bacteria are less understood, particularly as these organisms lack the LPS-containing outer membrane characteristic of Gram-negatives. nih.govresearchgate.net However, recent research has begun to shed light on the potential roles of A5P in this bacterial group.
A significant finding has been the identification and characterization of an A5P isomerase (API) in the Gram-positive pathogenic bacterium Clostridium tetani, the causative agent of tetanus. nih.govresearchgate.net This was the first API to be characterized from a Gram-positive organism. nih.gov The C. tetani API (CtAPI) was shown to be a functional enzyme that can complement an API-deficient E. coli strain. nih.govresearchgate.net
The presence of an API in C. tetani is intriguing because this bacterium lacks both LPS and the genes for capsule biosynthesis, which are the primary destinations for A5P in Gram-negative bacteria. nih.govresearchgate.net This suggests that A5P may have alternative physiological roles in Gram-positive bacteria. It has been speculated that CtAPI might have a regulatory function. nih.govresearchgate.net In some Gram-positive bacteria, such as Clostridium acetobutylicum and Clostridium beijerinckii, genes related to arabinose utilization are present, though the direct involvement of A5P in these pathways is still being investigated. lbl.gov The discovery of CtAPI opens up new avenues of research into the metabolic and regulatory networks of Gram-positive pathogens. nih.govbiorxiv.org
Gram-Positive Bacteria: Unraveling Physiological Roles
Hypothesized Regulatory Functions in the Absence of LPS
While the primary and best-characterized role of D-arabinose-5-phosphate (A5P) in Gram-negative bacteria is as a precursor for the synthesis of 3-deoxy-D-manno-octulosonic acid (Kdo), a vital component of lipopolysaccharide (LPS), evidence suggests potential functions beyond this canonical pathway. asm.org In bacteria, the interconversion of D-ribulose-5-phosphate (Ru5P) and A5P is catalyzed by this compound isomerases (APIs). asm.org
In Escherichia coli K-12, for instance, two distinct APIs are encoded: KdsD and GutQ. asm.org KdsD is the primary enzyme for producing A5P destined for Kdo and subsequent LPS biosynthesis. asm.org However, the gutQ gene is located within the glucitol (sorbitol) operon, which is involved in the utilization of sorbitol as a carbon source. The GutQ protein exhibits API activity comparable to KdsD and can produce enough A5P to support Kdo synthesis if kdsD is absent. asm.org The physiological role of GutQ remains an enigma, as A5P has no direct, established role in the metabolism of sorbitol. asm.org This has led to the hypothesis that A5P or the GutQ enzyme itself may have a yet-to-be-discovered regulatory function, potentially linking the pentose phosphate pathway and sorbitol utilization or responding to specific metabolic cues unrelated to cell envelope construction.
Furthermore, the enzyme that produces A5P, the API, is subject to feedback regulation. The API from Bacteroides fragilis is inhibited by cytidine (B196190) 5′-monophospho-3-deoxy-d-manno-2-octulosonic acid (CMP-Kdo), the final product of the Kdo pathway. asm.org This regulatory loop ensures that the production of A5P is tightly controlled in line with the demand for LPS synthesis. The existence of multiple APIs with different genomic contexts, like GutQ, hints at a more complex role for A5P metabolism than solely feeding into the LPS pathway. asm.org
Archaea: Divergent Pentose Phosphate Pathway Mechanisms
Many archaea exhibit unique metabolic pathways that diverge significantly from those in bacteria and eukaryotes. This is particularly evident in their mechanisms for pentose biosynthesis, where many lack a complete, canonical pentose phosphate pathway (PPP). nih.gov
Genomic and biochemical analyses reveal that numerous archaea, such as the hyperthermophilic archaeon Thermococcus kodakaraensis, are missing the genes for key enzymes of the non-oxidative PPP, including ribulose-5-phosphate-3-epimerase and transaldolase. nih.gov To compensate for the absence of this crucial pathway for synthesizing Ru5P (a precursor for nucleotide biosynthesis), these organisms utilize an alternative route. nih.gov
This alternative mechanism is essentially a reversal of the Ribulose Monophosphate (RuMP) pathway. nih.govtandfonline.com In this direction, fructose-6-phosphate (B1210287) (F6P) is converted into Ru5P. This conversion is catalyzed by a bifunctional enzyme that possesses both 3-hexulose-6-phosphate synthase (HPS) and 6-phospho-3-hexuloisomerase (PHI) activities. nih.govtandfonline.com Genetic studies in T. kodakaraensis have provided clear evidence for this pathway's essential role; a deletion mutant for the HPS-PHI fused gene was unable to grow in minimal medium, demonstrating its critical function in Ru5P biosynthesis. nih.gov The resulting Ru5P can then be isomerized to ribose-5-phosphate (B1218738) (R5P) and used for the synthesis of nucleotides. nih.gov The widespread presence of HPS and PHI orthologs in archaea that lack canonical PPP enzymes suggests this is a common strategy for pentose synthesis in this domain of life. nih.govtandfonline.com
Eukaryotic Systems and this compound
In eukaryotes, particularly in plants, the focus shifts from D-arabinose-5-phosphate to L-arabinose, a distinct pentose that is a major and specific component of the plant cell wall. nih.govresearchgate.net L-arabinose is not synthesized from the pentose phosphate pathway but through the epimerization of UDP-D-xylose. nih.govpurdue.edu
Plants: Cell Wall Architecture and Stress Responses
L-arabinose is a fundamental constituent of the plant primary cell wall, influencing its structure, growth, and ability to respond to environmental stresses. purdue.eduunimelb.edu.auoup.com It is found in a variety of cell wall polysaccharides and glycoproteins, where its presence and modification are critical for normal plant function. nih.govpurdue.edu
Extensins are hydroxyproline-rich glycoproteins (HRGPs) that form a structural network within the cell wall. nih.govnih.gov The function of these proteins is heavily dependent on post-translational modifications, most notably the O-glycosylation of hydroxyproline (B1673980) (Hyp) residues with short chains of L-arabinose, a process called arabinosylation. nih.govnih.gov This arabinosylation is proposed to stabilize the protein's helical structure and is crucial for the subsequent cross-linking of extensin molecules, which strengthens the cell wall. nih.govoup.com
The process of extensin arabinosylation is essential for root development and responses to environmental cues. nih.govoup.combiorxiv.org A series of specific arabinosyltransferases are involved in sequentially adding arabinose residues to form Hyp-arabinooligosaccharides. nih.govoup.combiorxiv.org For example, mutants deficient in enzymes like REDUCED RESIDUAL ARABINOSE (RRA) or EXTENSIN ARABINOSE DEFICIENT (ExAD), which are responsible for adding the second and fourth arabinose residues, respectively, exhibit defects. nih.govbiorxiv.org ExAD loss-of-function mutants show shorter root hairs and, significantly, lose the ability to modulate their root growth direction in response to salinity. oup.combiorxiv.org Salt stress was found to increase the levels of Hyp-Araf₄, the product of the ExAD enzyme, and thicken the root epidermal cell wall, indicating that extensin arabinosylation is a key part of the plant's structural response to abiotic stress. oup.combiorxiv.org Defective arabinosylation has also been shown to impact root immunity, limiting the plant's defense against pathogens. nih.gov
L-arabinose is a significant component of plant cell walls, accounting for 5-10% of cell wall saccharides in plants like Arabidopsis and rice. nih.govresearchgate.net It is a key constituent of several complex polysaccharides and glycoproteins. nih.govpurdue.edu
The biosynthesis of the precursor for arabinosylation, UDP-L-arabinopyranose (UDP-L-Arap), occurs in the Golgi apparatus. It is formed from UDP-D-xylose through the action of UDP-D-xylose 4-epimerases (UXEs). nih.govpurdue.edu In Arabidopsis, the MUR4 gene encodes a key UXE, and mur4 mutants have a 50-75% reduction in cell wall arabinose and exhibit defects like abnormal cell adhesion and hypersensitivity to salt stress. purdue.edufrontiersin.org This highlights the importance of arabinose biosynthesis for maintaining cell wall integrity, especially under stress conditions. purdue.edu
The increased abundance of arabinose-containing polymers in the cell walls of desiccation-tolerant "resurrection plants" and in the guard cells that control stomata suggests a role for arabinans in maintaining cell wall flexibility and fluidity, which is critical for surviving drought and for regulating gas exchange. frontiersin.org
Compound and Enzyme Information
Table 1: Compound Names Mentioned in Article
| Compound Name | Abbreviation |
|---|---|
| This compound | A5P |
| Ribulose-5-phosphate | Ru5P |
| Ribose-5-phosphate | R5P |
| 3-deoxy-D-manno-octulosonic acid | Kdo |
| Cytidine 5′-monophospho-3-deoxy-d-manno-2-octulosonic acid | CMP-Kdo |
| Fructose-6-phosphate | F6P |
| Lipopolysaccharide | LPS |
| Uridine diphosphate (B83284) L-arabinopyranose | UDP-L-Arap |
| Uridine diphosphate D-xylose | UDP-D-xylose |
Table 2: Key Enzymes and Their Functions
| Enzyme | Abbreviation | Function | Organism/System |
|---|---|---|---|
| This compound Isomerase | API | Interconverts Ru5P and A5P | Bacteria |
| 3-hexulose-6-phosphate synthase | HPS | Part of the reversed RuMP pathway for pentose synthesis | Archaea |
| 6-phospho-3-hexuloisomerase | PHI | Part of the reversed RuMP pathway for pentose synthesis | Archaea |
| UDP-D-xylose 4-epimerase | UXE (e.g., MUR4) | Converts UDP-D-xylose to UDP-L-Arap | Plants |
Table 3: Major Arabinose-Containing Polysaccharides/Glycoproteins in Plants
| Polymer | Description | Function |
|---|---|---|
| Pectic Arabinan (B1173331) | A side chain of the pectic polysaccharide Rhamnogalacturonan I (RG-I). nih.govresearchgate.net | Cell adhesion, cell wall flexibility. purdue.edufrontiersin.org |
| Arabinoxylan | A major hemicellulose in the cell walls of grasses. nih.govresearchgate.net | Structural role, cross-linking via ferulic acid. nih.gov |
| Arabinogalactan-proteins | AGPs | Highly glycosylated proteins involved in various signaling and developmental processes. nih.govresearchgate.netpurdue.edu |
| Extensins | Hydroxyproline-rich glycoproteins that form a structural network. nih.govnih.gov | Cell wall architecture, root development, stress response. nih.govbiorxiv.org |
Role in Extensin Arabinosylation and Root Development
Fungi/Yeast: Pentose Utilization Pathways and Metabolic Engineering
In the realm of fungal and yeast biology, the metabolism of pentose sugars, particularly L-arabinose, is a critical area of study, largely driven by the potential for producing biofuels and other valuable chemicals from plant biomass. nih.govnih.gov L-arabinose is the second most abundant pentose sugar found in nature, primarily as a component of hemicellulose and pectin. nih.govhmdb.ca Fungi have evolved specific pathways to utilize L-arabinose, which are distinct from those found in bacteria. oup.com This has significant implications for metabolic engineering efforts, especially in well-characterized industrial yeast like Saccharomyces cerevisiae, to enable the efficient fermentation of L-arabinose. nih.gov
Metabolism of L-Arabinose through the Pentose Phosphate Pathway
In fungi, the catabolism of L-arabinose is an oxidative-reductive pathway that ultimately channels this pentose sugar into the central carbon metabolism via the pentose phosphate pathway (PPP). nih.govresearchgate.net The process begins with the uptake of L-arabinose from the environment, often facilitated by various sugar transporters. jmb.or.kr Once inside the cell, L-arabinose undergoes a series of enzymatic conversions. nih.govnih.gov
The fungal pathway for L-arabinose metabolism involves the following key steps:
Reduction to L-arabinitol: L-arabinose is first reduced to L-arabinitol. This reaction is typically catalyzed by an NAD(P)H-dependent aldose reductase (or L-arabinose reductase). nih.govjmb.or.kr
Oxidation to L-xylulose: L-arabinitol is then oxidized to L-xylulose by an NAD+-specific L-arabinitol 4-dehydrogenase. oup.comjmb.or.kr
Reduction to Xylitol (B92547): L-xylulose is subsequently reduced to xylitol by an NAD(P)H-dependent L-xylulose reductase. researchgate.netjmb.or.kr
Oxidation to D-xylulose: Xylitol is oxidized to D-xylulose by an NAD+-specific xylitol dehydrogenase. oup.comjmb.or.kr
Phosphorylation to D-xylulose-5-phosphate: Finally, D-xylulose is phosphorylated by xylulokinase to form D-xylulose-5-phosphate. nih.govnih.gov
This D-xylulose-5-phosphate is a key intermediate of the non-oxidative branch of the pentose phosphate pathway, thereby linking L-arabinose metabolism to the central carbon metabolism of the cell. jmb.or.krasm.org The genes and enzymes involved in this pathway have been extensively studied in fungi such as Aspergillus niger and Trichoderma reesei. nih.govnih.gov
A critical aspect of this fungal pathway is the cofactor usage. The initial reductive steps often utilize NADPH, while the subsequent oxidative steps require NAD+. oup.comresearchgate.net This can lead to a redox imbalance within the cell, particularly under anaerobic conditions, which can hinder efficient fermentation of L-arabinose. asm.orgmdpi.com The regeneration of NADPH is primarily linked to the oxidative part of the pentose phosphate pathway, which also produces CO2. oup.com This cofactor imbalance is a major target for metabolic engineering strategies aimed at improving L-arabinose utilization in yeast. mdpi.com
Comparative Analysis of Bacterial Versus Fungal Arabinose Metabolism
The metabolic pathways for L-arabinose utilization differ significantly between bacteria and fungi. oup.comtandfonline.com These differences have profound implications for the metabolic engineering of microorganisms for biotechnological applications.
Fungal Pathway: As detailed above, the fungal pathway is an oxidoreductive pathway involving a series of reduction and oxidation steps before phosphorylation. nih.govoup.com This pathway is generally longer, consisting of five enzymatic steps to convert L-arabinose to D-xylulose-5-phosphate. oup.com A key characteristic is its reliance on both NADPH and NAD+ as cofactors, which can create a redox imbalance. jmb.or.krmdpi.com
Bacterial Pathway: In contrast, the bacterial pathway for L-arabinose metabolism is an isomerase pathway. hmdb.cajmb.or.kr It is a more direct, three-step process that is cofactor-independent. researchgate.netjmb.or.kr The key enzymes in the bacterial pathway are:
L-arabinose isomerase (AraA): Converts L-arabinose directly to L-ribulose. researchgate.netjmb.or.kr
L-ribulokinase (AraB): Phosphorylates L-ribulose to L-ribulose-5-phosphate. researchgate.netgoogle.com
L-ribulose-5-phosphate 4-epimerase (AraD): Converts L-ribulose-5-phosphate to D-xylulose-5-phosphate. researchgate.netjmb.or.kr
This D-xylulose-5-phosphate then enters the pentose phosphate pathway, similar to the fungal pathway. hmdb.cajmb.or.kr
Interactive Data Table: Comparison of Fungal and Bacterial L-Arabinose Metabolic Pathways
| Feature | Fungal Pathway | Bacterial Pathway |
| Pathway Type | Oxidoreductive | Isomerase |
| Number of Steps to D-xylulose-5-P | 5 | 3 |
| Key Intermediates | L-arabinitol, L-xylulose, Xylitol, D-xylulose | L-ribulose, L-ribulose-5-phosphate |
| Cofactor Requirement | NAD(P)H and NAD+ | None |
| Potential for Redox Imbalance | Yes | No |
| Key Enzymes | L-arabinose reductase, L-arabinitol dehydrogenase, L-xylulose reductase, Xylitol dehydrogenase, Xylulokinase | L-arabinose isomerase, L-ribulokinase, L-ribulose-5-phosphate 4-epimerase |
The relative simplicity and redox neutrality of the bacterial pathway have made it an attractive target for expression in S. cerevisiae for L-arabinose fermentation. jmb.or.kr However, early attempts to express the bacterial pathway in yeast had limited success. oup.comgoogle.com More recent metabolic engineering efforts have focused on optimizing the expression of these bacterial genes and addressing other cellular limitations, such as transport of L-arabinose into the cell and the efficiency of the downstream pentose phosphate pathway. asm.org Conversely, engineering the fungal pathway in yeast has also been explored, with strategies aimed at resolving the cofactor imbalance to improve ethanol (B145695) production from L-arabinose. researchgate.netmdpi.com
Methodologies and Research Approaches in Arabinose 5 Phosphate Studies
Biochemical Assays for Arabinose-5-Phosphate and Enzyme Activity
A variety of biochemical assays are employed to detect and quantify A5P and to measure the activity of enzymes that metabolize it, such as D-arabinose-5-phosphate isomerase (API). sigmaaldrich.cnsigmaaldrich.com These assays are fundamental for characterizing enzyme kinetics and for screening potential inhibitors.
Coupled Spectrophotometric Assays (e.g., Aminoff assay, Kdo8PS coupled assay)
Coupled spectrophotometric assays provide a sensitive and often continuous method for measuring enzyme activity.
The Kdo8P synthase (Kdo8PS) coupled assay is a frequently used method to determine the activity of API. asm.org In this assay, the product of the API-catalyzed reaction, A5P, is immediately used by Kdo8P synthase in an irreversible condensation reaction with phosphoenolpyruvate (B93156) (PEP) to form 3-deoxy-D-manno-octulosonate 8-phosphate (KDO8P). asm.orgresearchgate.net The amount of KDO8P produced can then be quantified using the Aminoff assay , a periodate-thiobarbituric acid-based method that results in a colored product measurable by spectrophotometry. asm.orgnih.govnih.gov This coupled system allows for the determination of kinetic parameters for the isomerization of D-ribulose-5-phosphate (Ru5P) to A5P. asm.orgresearchgate.net
A variation of this coupled assay can be used to monitor the reaction in real-time by coupling the release of inorganic phosphate (B84403) from the Kdo8PS reaction to a phosphate-detecting system, such as one involving malachite green. researchgate.net
Another approach involves a direct and continuous spectropolarimetric assay. This method leverages the difference in circular dichroism (CD) between the substrate Ru5P, which has a strong negative ellipticity at 279 nm, and the product A5P, which does not exhibit a CD signal at this wavelength. nih.gov This allows for the real-time monitoring of the enzymatic reaction by following the change in the CD signal. nih.gov
| Assay Component | Role in the Assay |
| D-Arabinose-5-Phosphate Isomerase (API) | The enzyme of interest, which catalyzes the conversion of Ru5P to A5P. portlandpress.com |
| D-Ribulose-5-Phosphate (Ru5P) | The substrate for the forward reaction catalyzed by API. portlandpress.com |
| D-Arabinose-5-Phosphate (A5P) | The product of the forward reaction and substrate for the reverse reaction. portlandpress.com |
| Kdo8P Synthase (Kdo8PS) | The coupling enzyme that condenses A5P with PEP. asm.orgresearchgate.net |
| Phosphoenolpyruvate (PEP) | A substrate for Kdo8PS. asm.orgresearchgate.net |
| Thiobarbituric Acid | A reagent in the Aminoff assay that reacts with the product of periodate (B1199274) oxidation of KDO8P to form a chromophore. nih.gov |
| Spectropolarimeter | Instrument used to measure changes in circular dichroism for the direct assay. nih.gov |
Colorimetric Detection Methods (e.g., Cysteine-carbazole assay)
Colorimetric methods are widely used for the detection and quantification of ketose sugars, which are products of isomerase reactions.
The cysteine-carbazole assay is a classic and robust method for detecting ketoses. portlandpress.comasm.org This discontinuous assay involves stopping the enzymatic reaction, typically with strong acid, and then adding cysteine and carbazole (B46965) reagents. asm.orgscielo.br In the presence of acid, ketoses are dehydrated to form furfural (B47365) derivatives, which then react with carbazole to produce a distinct purple-colored complex that can be quantified spectrophotometrically at 540 nm. asm.orgscielo.br This assay is effective for measuring the conversion of an aldose substrate, like A5P, to its corresponding ketose, Ru5P. portlandpress.comasm.org It has been adapted for use in 96-well microplates, facilitating higher throughput analysis. portlandpress.comasm.org
| Reagent | Function |
| Sulfuric Acid | Stops the enzymatic reaction and catalyzes the dehydration of ketoses. asm.org |
| Cysteine | A reactant in the color-forming reaction. asm.orgscielo.br |
| Carbazole | Reacts with the furfural derivative of the ketose to produce a colored product. asm.orgscielo.br |
Structural Biology Techniques for Enzyme Characterization
Structural biology provides detailed three-dimensional insights into how enzymes that bind A5P function at a molecular level.
X-ray Crystallography for Active Site and Ligand Binding Analysis
X-ray crystallography has been instrumental in elucidating the atomic structures of enzymes that interact with A5P, such as API and Kdo8P synthase. pdbj.org By crystallizing these enzymes in their apo form (without a bound ligand) or in complex with substrates, products, or inhibitors, researchers can visualize the architecture of the active site. pdbj.orgresearchgate.net
For instance, the crystal structure of Bacteroides fragilis API revealed a tetrameric assembly with an endogenous ligand, CMP-Kdo, bound in the active site, suggesting a feedback inhibition mechanism. researchgate.netnih.gov The structure highlighted key residues, such as His79 and His186 from adjacent monomers, as potentially crucial for catalysis. researchgate.netnih.gov Similarly, the structure of Francisella tularensis transaldolase in complex with A5P showed that A5P forms a covalent Schiff base with an active site lysine (B10760008), providing a structural basis for its inhibitory activity. researchgate.net These structural snapshots are invaluable for understanding ligand recognition, specificity, and the conformational changes that occur during the catalytic cycle.
Insights into Catalytic Mechanisms via Structural Comparisons with Related Enzymes
Structural comparisons between Kdo8P synthase and 3-deoxy-D-arabino-heptulosonate 7-phosphate (DAH7P) synthase, which are evolutionarily related, have revealed how small changes in subunit orientation can lead to different substrate specificities, accommodating either A5P or erythrose-4-phosphate. researchgate.net These comparative analyses help to build a more comprehensive understanding of enzyme function and evolution.
Molecular Genetics and Engineering Approaches
Molecular genetics and metabolic engineering are powerful tools for studying the physiological roles of A5P and for modifying metabolic pathways for biotechnological applications.
The genes encoding enzymes in the A5P metabolic pathway, such as kdsD and gutQ for API in Escherichia coli, can be identified, cloned, and overexpressed to produce large quantities of the enzyme for biochemical and structural studies. researchgate.net Site-directed mutagenesis can then be used to alter specific amino acid residues in the active site to probe their roles in catalysis and substrate binding.
Genetic Disruption (Knockouts) and Complementation Studies for Functional Elucidation
Advanced Analytical and Spectroscopic Techniques
Nuclear Magnetic Resonance (NMR) spectroscopy is a versatile tool for studying enzymatic reactions, including the isomerization of A5P.
Equilibrium Constant Determination: ³¹P NMR is particularly useful for determining the equilibrium constant (Keq) of the reaction between A5P and its isomer, D-ribulose-5-phosphate (Ru5P), as both molecules contain a phosphate group. asm.orgasm.org To determine the Keq, the reaction is allowed to reach equilibrium, and the relative concentrations of the phosphorylated substrate and product are measured by integrating the corresponding peaks in the ³¹P NMR spectrum. asm.orgasm.orgresearchgate.net A relaxation delay is used during data acquisition to ensure accurate quantification. asm.orgasm.org
Product Analysis: NMR is also used to identify the products of enzymatic reactions and to assess substrate specificity. For example, ³¹P NMR was used to confirm that GutQ does not act on other phosphorylated sugars like D-glyceraldehyde 3-phosphate or D-fructose 6-phosphate. asm.org It has also been used to analyze the products of reactions involving glycose phosphates and metal complexes. lmu.de
Mass spectrometry (MS) is a highly sensitive technique used to identify and quantify molecules based on their mass-to-charge ratio. It is invaluable for identifying intermediates in metabolic pathways.
In the context of A5P research, MS, often coupled with a separation technique like gas chromatography (GC-MS) or liquid chromatography (LC-MS), can be used to identify A5P and other related metabolites in complex biological samples. rsc.orgsciex.com For instance, electrospray ionization mass spectrometry (ESI-MS) was used to verify the molecular mass of the purified c3406 protein. asm.org Furthermore, tandem mass spectrometry (MS-MS) provides structural information by fragmenting the parent ion and analyzing the resulting daughter ions, which aids in the confident identification of intermediates like A5P. nih.gov This technique is crucial for metabolomics studies that aim to understand the changes in intracellular metabolite concentrations under different conditions. sciex.com
High-Performance Liquid Chromatography (HPLC) is a cornerstone of analytical chemistry used to separate, identify, and quantify components in a mixture.
Purity Analysis: HPLC is routinely used to assess the purity of commercially available A5P, ensuring it is free from contaminants like ribose-5-phosphate (B1218738). sigmaaldrich.com It is also used to monitor the purification of enzymes and other biomolecules.
Quantitative Analysis: HPLC is a key method for quantitative analysis in metabolic studies. For example, it has been used to measure the consumption of arabinose and the production of ethanol (B145695) and other byproducts during fermentation studies in engineered yeast. nih.gov In studies of Clostridium acetobutylicum, HPLC was used to detect arabinose and xylose in the culture medium and to directly observe the conversion of L-ribulose to L-ribulose-5-phosphate by the enzyme AraK. asm.org Different types of HPLC columns and detectors, such as refractive index detectors, are chosen depending on the specific analytes being measured. asm.org
Mass Spectrometry for Intermediate Identification
Computational and Systems Biology for Metabolic Network Analysis
Computational and systems biology have emerged as indispensable tools for unraveling the complexity of metabolic networks. These approaches integrate high-throughput data with mathematical models to predict and analyze the behavior of biological systems. In the context of this compound metabolism, these methodologies provide a framework for understanding its regulation, evolutionary conservation, and adaptation to various environmental stimuli. By analyzing vast genomic and metabolomic datasets, researchers can reconstruct metabolic pathways, identify regulatory elements, and predict how genetic perturbations affect cellular physiology.
Comparative Genomics and Regulon Reconstruction
Comparative genomics is a powerful approach that leverages the evolutionary relationships between different organisms to identify functional elements in their genomes. By comparing the genetic makeup of species that can and cannot metabolize L-arabinose, researchers can pinpoint the genes essential for this process. This method, combined with regulon reconstruction, allows for the detailed mapping of the transcriptional regulatory networks that govern the this compound pathway.
A key aspect of this analysis is the identification of regulons, which are sets of genes or operons that are controlled by a single regulatory protein. In the context of arabinose metabolism, transcription factors such as AraR and AraQ have been extensively studied. acs.orgasm.orgpatsnap.com Comparative genomic analysis begins by identifying orthologs of these regulators across multiple bacterial genomes. acs.org Subsequently, the upstream regions of genes involved in arabinose utilization are scanned for conserved DNA-binding motifs, which are the sites where the regulatory proteins attach to control gene expression. thesai.orgoup.com
This in silico approach has led to the successful reconstruction of AraR regulons in various bacterial genera, including Clostridium, Bifidobacterium, and Bacteroides. acs.orgasm.orgthesai.org For instance, a comparative genomic study of nine Clostridium species led to the identification of a novel ribulokinase, AraK, which was a non-orthologous replacement for the more commonly known AraB. acs.orgasm.org This discovery was subsequently validated through experimental techniques, highlighting the predictive power of comparative genomics. acs.orgasm.org
Furthermore, these analyses have revealed the diversity and evolution of arabinose utilization pathways. In Bifidobacterium, comparative genomics demonstrated considerable variation in the metabolic pathways and regulatory networks associated with arabinose and arabino-oligosaccharide (AOS) utilization, even among closely related species. asm.orgpatsnap.comfrontiersin.orgnih.gov The reconstruction of the AraQ regulon in bifidobacteria showed that it not only controls the core arabinose catabolic genes (araBDA) but also extends to genes in the central glycolytic and fermentation pathways. asm.orgpatsnap.com This suggests a sophisticated level of metabolic coordination.
Similarly, in the human gut bacterium Bacteroides thetaiotaomicron, a novel arabinose-responsive transcriptional regulator, BtAraR, was identified through comparative genomics. thesai.orgoup.com This regulator was found to control not only the L-arabinose catabolic operon but also other gene loci involved in the breakdown of arabinose-containing polysaccharides. thesai.org The combination of identifying candidate regulator binding sites, cross-genomic comparison of regulons, and functional context analysis has proven to be a robust strategy for elucidating the regulatory networks of arabinose metabolism. oup.com
Table 1: Examples of Reconstructed Regulons in Arabinose Metabolism
| Bacterial Genus | Regulator | Key Regulated Genes/Operons | Research Findings | Reference(s) |
|---|---|---|---|---|
| Clostridium | AraR | araA, araB (or araK), araD, pentose (B10789219) phosphate pathway genes | Identified a novel ribulokinase (AraK); showed extension of the regulon to the pentose phosphate pathway. | acs.orgasm.org |
| Bifidobacterium | AraQ, AraU | araBDA, araFGH, central glycolytic and fermentation pathway genes | Revealed high diversity in metabolic pathways and complex regulatory control, including links to central metabolism. | asm.orgpatsnap.comfrontiersin.orgnih.gov |
| Bacteroides | BtAraR | L-arabinose catabolic operons, genes for arabinose-containing polysaccharide utilization | Identified a novel arabinose-responsive regulator belonging to the NrtR family. | thesai.orgoup.com |
| Halomonas | AraR, AraR2 | ara gene cluster | Identified two novel transcription factors from the LysR and GntR families controlling arabinose utilization. | frontiersin.org |
Machine Learning Approaches for Metabolic Adaptation Studies
Machine learning (ML), a subset of artificial intelligence, is increasingly being applied to biological research to identify complex patterns in large datasets. In the study of metabolic adaptation, ML algorithms can be trained on genomic, transcriptomic, and metabolomic data to predict how an organism's metabolism will respond to environmental changes or genetic modifications. nih.govnih.gov These approaches are particularly useful for understanding the intricate rewiring of metabolic networks that occurs during adaptation.
While direct machine learning studies focusing exclusively on the adaptation of the this compound pathway are not abundant, the principles and methodologies are broadly applicable. ML models can be used to predict enzyme function, identify novel metabolic pathways, and optimize existing ones for biotechnological purposes. patsnap.com For instance, ML algorithms can sift through vast amounts of genomic and proteomic data to predict the function of uncharacterized enzymes with high accuracy, which can aid in the discovery of new components of the this compound pathway. patsnap.com
A notable study combined comparative genomics with random forest machine learning to investigate the metabolic adaptations associated with the acquisition of the Calvin cycle in microbes. plos.org This research revealed a negative correlation between the presence of the Calvin cycle and the enzyme this compound isomerase. plos.org This suggests a metabolic regulatory adaptation to downregulate the production of this compound, which could otherwise interfere with the Calvin cycle through enzyme inhibition or substrate competition. plos.org This finding highlights how machine learning can uncover subtle, yet crucial, metabolic trade-offs and adaptations.
Furthermore, machine learning models, such as support vector machines, decision trees, and deep learning architectures like graph-convolutional networks, are being developed to predict the presence or absence of metabolic pathways based on an organism's annotated genome. thesai.orggithub.com These models can be trained on databases of known metabolic pathways, such as the Kyoto Encyclopedia of Genes and Genomes (KEGG), to learn the associations between genes and pathways. acs.orggithub.comnih.gov This predictive capability is invaluable for reconstructing the metabolic potential of newly sequenced organisms, including their capacity to metabolize arabinose and generate this compound.
Reinforcement learning, another branch of ML, is also emerging as a tool to model microbial metabolism as a decision-making process. oup.com This approach allows for the simulation of how individual microbes might evolve and adapt their metabolic strategies to enhance their long-term fitness within a community. oup.com Such models could be used to predict how the regulation of the this compound pathway might adapt in different microbial ecosystems.
Table 2: Applications of Machine Learning in Metabolic Studies
| Machine Learning Approach | Application | Relevance to this compound Studies | Reference(s) |
|---|---|---|---|
| Random Forest | Identification of genetic adaptations associated with metabolic pathways. | Revealed a negative correlation between the Calvin cycle and this compound isomerase, suggesting a regulatory adaptation. | plos.org |
| Support Vector Machines, Decision Trees, Naive Bayes | Prediction of the presence or absence of metabolic pathways from genomic data. | Can be used to predict the arabinose utilization capacity of an organism. | thesai.org |
| Graph-Convolutional Networks | Prediction of metabolic pathway classes for query compounds. | Could predict the involvement of novel metabolites in the this compound pathway. | github.com |
| Reinforcement Learning | Modeling of microbial metabolic strategies and evolution. | Can simulate the adaptation of this compound pathway regulation in different environments. | oup.com |
Future Research Directions and Applications
Elucidation of Uncharted Physiological Roles and Regulatory Mechanisms of Arabinose-5-Phosphate
While the role of L-arabinose metabolism in some bacteria is well-documented, the physiological functions and regulatory networks involving D-arabinose-5-phosphate are still being uncovered. In Gram-negative bacteria, D-arabinose-5-phosphate is a crucial precursor for the biosynthesis of 3-deoxy-D-manno-octulosonate (KDO), an essential component of lipopolysaccharide (LPS). nih.govuniprot.orgumich.edu The enzyme D-arabinose-5-phosphate isomerase (API), which catalyzes the conversion of D-ribulose-5-phosphate to D-arabinose-5-phosphate, is a key player in this pathway. nih.govresearchgate.net
The regulation of arabinose metabolism is intricately controlled, often by the AraC protein, which can act as both a repressor and an activator of the arabinose operon (ara) depending on the presence of arabinose. numberanalytics.comlibretexts.orgnumberanalytics.com In the absence of arabinose, the AraC protein represses the structural genes by forming a DNA loop, which prevents RNA polymerase from binding to the promoter. libretexts.orgnumberanalytics.com When arabinose is present, it binds to AraC, causing a conformational change that allows the protein to act as an activator, promoting the transcription of the ara genes. numberanalytics.comlibretexts.orgnumberanalytics.com
Future research will likely focus on identifying novel physiological roles of A5P beyond its established functions. For instance, the presence of an A5P isomerase in the Gram-positive bacterium Clostridium tetani, which lacks LPS, suggests alternative functions for A5P in such organisms, possibly in regulation. nih.gov Further investigation into the regulatory networks governing A5P metabolism, including the identification of new regulatory proteins and the elucidation of their mechanisms, will provide a more complete picture of its cellular importance.
Development of Novel Antimicrobial Strategies Targeting this compound Metabolism
The essentiality of the A5P pathway for the synthesis of LPS in many Gram-negative bacteria makes it an attractive target for the development of new antimicrobial agents. researchgate.netinnovareacademics.in Since LPS is vital for the structural integrity of the outer membrane of these bacteria, inhibiting its synthesis can lead to bacterial cell death. researchgate.netnih.gov
The enzyme D-arabinose-5-phosphate isomerase (API), also known as KdsD, is a particularly promising target. researchgate.netnih.gov It catalyzes the first committed step in the biosynthesis of KDO. umich.eduresearchgate.net The development of potent and specific inhibitors of API could disrupt LPS formation and, consequently, bacterial viability. Research has demonstrated that API is essential for the survival of pathogens like Pseudomonas aeruginosa. researchgate.net
Future efforts in this area will concentrate on:
Rational Drug Design: Utilizing the three-dimensional structure of API to design and synthesize novel inhibitors. researchgate.net
High-Throughput Screening: Screening large libraries of chemical compounds to identify novel inhibitors of API and other enzymes in the A5P metabolic pathway.
Exploring Substrate Analogues: Studying substrate analogues and their interactions with API to gain insights into the enzyme's structural requirements and inform inhibitor design. nih.gov
Deeper Mechanistic Insights into this compound Interacting Enzymes and Allosteric Control
A thorough understanding of the enzymes that interact with this compound is fundamental for both basic science and applied biotechnology. This includes enzymes like D-arabinose-5-phosphate isomerase (API), transaldolase, and L-ribulose-5-phosphate 4-epimerase.
D-arabinose-5-phosphate isomerase (API) , encoded by genes such as kdsD and gutQ in E. coli, catalyzes the reversible isomerization of D-ribulose-5-phosphate and D-arabinose-5-phosphate. nih.govuniprot.orgresearchgate.net Studies have begun to reveal the kinetic properties and substrate specificity of these enzymes. For instance, the E. coli KdsD enzyme has a reported optimal pH of 8.4. uniprot.org It is also known to be inhibited by certain metal ions like zinc, copper, and nickel, suggesting a potential in vivo regulatory mechanism. uniprot.org
Transaldolase , an enzyme in the pentose (B10789219) phosphate (B84403) pathway, is competitively inhibited by this compound. researchgate.netresearchgate.net A5P can form a Schiff base with a key lysine (B10760008) residue in the active site of transaldolase, but the reaction stalls at this intermediate stage, effectively blocking the enzyme's function. researchgate.net This inhibitory action highlights a potential cross-talk between different metabolic pathways.
L-ribulose-5-phosphate 4-epimerase , encoded by the araD gene, is another key enzyme in the L-arabinose catabolic pathway, converting L-ribulose-5-phosphate to D-xylulose-5-phosphate. wikipedia.orgbiorxiv.org
Future research will aim to provide a more detailed picture of the catalytic mechanisms of these enzymes through structural biology and advanced spectroscopic techniques. nih.gov Elucidating the allosteric control mechanisms that regulate their activity will be crucial for understanding how cells modulate metabolic flux in response to changing conditions. For example, while there is no current evidence for allosteric regulation of Ribose-5-phosphate (B1218738) isomerase A (RpiA), structural differences suggest it could be a possibility. nih.gov
Exploration of this compound's Role in Underexplored Biological Systems
The metabolism of this compound is not limited to well-studied bacteria like E. coli. Exploring its role in less-characterized organisms, such as archaea and viruses, could reveal novel biochemical pathways and enzymatic functions.
Archaea: While some archaea utilize oxidative pathways for pentose degradation, recent studies have shown that some haloarchaeal species, such as Halorhabdus, possess bacterial-type non-oxidative pathways that generate xylulose-5-phosphate from D-xylose and L-arabinose. researchgate.net The hyperthermophilic archaeon Thermococcus kodakaraensis has been shown to possess enzymes that link pentose metabolism to central carbon metabolism, although direct involvement of this compound was not the primary focus of that study. asm.org Further research into the diversity of A5P metabolism in different archaeal lineages is warranted.
Viruses: Intriguingly, some bacteriophages have been found to encode an this compound isomerase. arcadiascience.combiorxiv.org In phages like RB69, this enzyme is believed to be involved in the synthesis of a modified DNA base, arabinosyl-hmC, which may protect the phage genome from host defense mechanisms. biorxiv.orgmdpi.com The discovery of arabinosylation as a novel epigenetic modification in phage DNA opens up an exciting new area of research. mdpi.com Future studies will likely focus on characterizing the complete biosynthetic pathway for this modification and understanding its biological significance.
Applications in Metabolic Engineering and Biotechnology for Bioproduction
The metabolic pathways involving this compound offer significant potential for metabolic engineering and the biotechnological production of valuable chemicals. L-arabinose, a component of lignocellulosic biomass, is an abundant and renewable feedstock. jmb.or.kr
Engineered microorganisms, particularly Escherichia coli and the yeast Saccharomyces cerevisiae, have been developed to ferment L-arabinose to produce biofuels like ethanol (B145695). jmb.or.kr This typically involves introducing the bacterial L-arabinose utilization pathway, consisting of the araA, araB, and araD genes, into the host organism. jmb.or.krgoogle.com
More recently, novel synthetic pathways have been designed to convert lignocellulosic sugars, including L-arabinose, into other valuable chemicals. For example, a non-natural pathway called "glycoptimus" has been engineered in E. coli for the production of glycolic acid. researchgate.netnih.gov This pathway utilizes a D-arabinose-5-phosphate isomerase (KdsD) and a fructose-6-phosphate (B1210287) aldolase (B8822740) (FsaA) to cleave D-arabinose-5-phosphate into glycolaldehyde (B1209225) and glyceraldehyde-3-phosphate. researchgate.netnih.gov The glycolaldehyde is then oxidized to glycolic acid.
Another innovative application is the use of a synthetic this compound (Ara5P)-dependent pathway for the assimilation of glycolaldehyde, a C2 compound, to produce acetyl-CoA. biorxiv.org This pathway involves the enzymes arabinose 5-phosphate aldolase (FsaA) and D-arabinose 5-phosphate isomerase (KdsD). biorxiv.orgfrontiersin.org
Future research in this domain will focus on:
Optimizing existing pathways: Improving the efficiency of engineered strains through techniques like overexpression of key enzymes and adaptive evolution. jmb.or.kr
Developing novel biosynthetic routes: Designing and implementing new pathways to produce a wider range of chemicals from arabinose.
Improving feedstock utilization: Engineering microbes to efficiently co-ferment arabinose with other sugars present in lignocellulosic hydrolysates.
Q & A
Q. What is the primary biosynthetic role of arabinose-5-phosphate (A5P) in bacterial systems?
A5P serves as a critical intermediate in lipopolysaccharide (LPS) biosynthesis in Gram-negative bacteria. It is reversibly converted to D-ribulose 5-phosphate via this compound isomerase (KdsD, EC 5.3.1.13), a reaction essential for producing 3-deoxy-D-manno-octulosonate (KDO), a key component of LPS . Methodologically, gene knockout studies (e.g., using λ-Red recombinase systems in E. coli) can confirm KdsD's role, with LPS defects observed in mutants .
Q. How can researchers experimentally validate the enzymatic activity of KdsD?
KdsD activity is typically assayed via spectrophotometric methods measuring substrate-to-product conversion. For example, recombinant KdsD can be expressed in E. coli BL21(DE3) using pET vectors, purified via affinity chromatography, and tested with substrates like ribulose-5-phosphate. Product formation is quantified using coupled assays or HPLC .
Q. What metabolic pathways intersect with A5P biosynthesis?
A5P lies at the intersection of the pentose phosphate pathway (PPP) and LPS biosynthesis. It is also implicated in shikimate pathway regulation, as its accumulation can inhibit transaldolase and ribose-5-phosphate isomerase, disrupting carbon flux . Isotopic tracer studies (e.g., -glucose labeling) combined with metabolomics can map these interactions .
Advanced Research Questions
Q. How do structural variations in KdsD influence substrate specificity and catalytic efficiency?
Structural studies (e.g., X-ray crystallography of Bacteroides fragilis KdsD) reveal conserved active-site residues (e.g., Lys-142, Asp-144) critical for isomerization. Mutagenesis of these residues reduces catalytic activity, as shown by kinetic assays ( and analysis) . Molecular docking (e.g., AutoDock Vina) further elucidates ligand-binding dynamics, such as A5P's competitive inhibition of ribose-5-phosphate isomerase .
Q. What experimental strategies resolve contradictions in A5P's role across metabolic contexts?
In Calvin cycle-positive organisms, A5P accumulation inhibits transaldolase and ribose-5-phosphate isomerase, disrupting carbon flow . Contrastingly, in LPS biosynthesis, A5P is a precursor. To reconcile these roles, researchers employ context-specific flux balance analysis (FBA) and gene expression profiling (e.g., RNA-seq of Pseudomonas aeruginosa under varying carbon sources) .
Q. How can CRISPR/Cas9 or λ-Red recombineering optimize A5P-related pathway engineering?
For targeted gene disruptions (e.g., kdsD), λ-Red systems enable PCR-based chromosomal editing in E. coli, with antibiotic resistance markers (e.g., kanamycin) flanked by FRT sites for subsequent excision . CRISPR interference (CRISPRi) can downregulate competing pathways (e.g., PPP) to enhance A5P yield in metabolic engineering .
Q. What systems biology approaches elucidate A5P's regulatory networks?
Genome-scale metabolic models (GEMs) integrated with proteomics (e.g., LC-MS/MS) and transcriptomics identify co-expressed genes (e.g., api and LPS biosynthesis genes). Co-expression networks (e.g., GO enrichment for "this compound isomerase activity") highlight functional modules .
Methodological Considerations
Q. What are the challenges in purifying recombinant KdsD, and how are they addressed?
Solubility issues in recombinant KdsD are common. Strategies include codon optimization, low-temperature induction (16–18°C), and fusion tags (e.g., His-tag with TEV protease cleavage). Size-exclusion chromatography (SEC) confirms monomeric state, while circular dichroism (CD) verifies structural integrity .
Q. How do researchers quantify A5P in complex biological matrices?
A5P is quantified via LC-MS/MS with ion-pairing reagents (e.g., tributylamine) or enzymatic assays coupled to NADH/NADPH detection. For cellular studies, rapid quenching (e.g., cold methanol) preserves metabolite levels .
Q. What in silico tools predict A5P's interactions with metabolic enzymes?
Molecular dynamics (MD) simulations (e.g., GROMACS) and binding free energy calculations (MM/PBSA) model A5P-enzyme interactions. Tools like STRING or KEGG map A5P-associated pathways, while BioLiP provides structural templates for docking studies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
